Psammaplysene C

Descripción

Propiedades

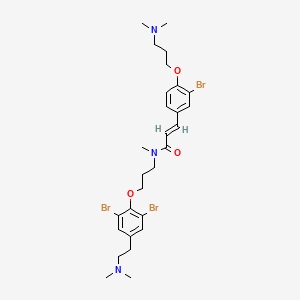

Fórmula molecular |

C28H38Br3N3O3 |

|---|---|

Peso molecular |

704.3 g/mol |

Nombre IUPAC |

(E)-3-[3-bromo-4-[3-(dimethylamino)propoxy]phenyl]-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-N-methylprop-2-enamide |

InChI |

InChI=1S/C28H38Br3N3O3/c1-32(2)13-6-16-36-26-10-8-21(18-23(26)29)9-11-27(35)34(5)14-7-17-37-28-24(30)19-22(20-25(28)31)12-15-33(3)4/h8-11,18-20H,6-7,12-17H2,1-5H3/b11-9+ |

Clave InChI |

AWJCEHBDNXBPBM-PKNBQFBNSA-N |

SMILES isomérico |

CN(C)CCCOC1=C(C=C(C=C1)/C=C/C(=O)N(C)CCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

SMILES canónico |

CN(C)CCCOC1=C(C=C(C=C1)C=CC(=O)N(C)CCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Sinónimos |

psammaplysene C |

Origen del producto |

United States |

Isolation and Structural Characterization of Psammaplysene C

Natural Occurrence and Identification of Source Organisms for Psammaplysene C

This compound is a marine natural product, primarily sourced from sponges. The identification of its organismal origins is a critical first step in its study, providing context for its ecological role and biosynthetic pathways.

The initial isolation and characterization of this compound were achieved from the marine sponge Psammoclemma sp. encyclopedia.pubmdpi.comresearchgate.netacs.orgnih.govsemanticscholar.org This sponge, belonging to the family Chondropsidae, was collected from Bommie Bay, Queensland, Australia. encyclopedia.pubmdpi.com The investigation into this particular sponge was part of a broader screening effort to identify novel bioactive compounds from marine organisms. acs.orgnih.gov The discovery was significant as, until that point, bromotyrosine compounds had not been reported from the genus Psammoclemma (order Poecilosclerida), being more characteristic of sponges from the order Verongida. acs.org The isolation of this compound, alongside its analogue Psammaplysene D, from the crude extract of Psammoclemma sp. highlighted the chemical diversity within this genus. researchgate.netacs.orgnih.gov

The family of bromotyrosine alkaloids, to which this compound belongs, is widespread, particularly within the order Verongida. Marine sponges of the genus Suberea are recognized as a prolific source of a vast array of structurally diverse bromotyrosine alkaloids. researchgate.netmdpi.comresearchgate.net For instance, researchers have isolated numerous bromotyrosine derivatives, such as psammaplysenes F–I and anomoians C–F, from the Polynesian sponge Suberea ianthelliformis. mdpi.com While this compound itself was first found in Psammoclemma, its close analogue, psammaplysene D, has been re-isolated from Suberea ianthelliformis. mdpi.comresearchgate.net

Further expanding the known sources of related compounds, a novel brominated alkaloid, psammaplysene E, was identified from a Madagascan sponge of the genus Amphimedon. researchgate.netnih.gov The examination of the CH2Cl2/MeOH extract of this Amphimedon sp. also yielded another new brominated alkaloid, amphimedonoic acid. researchgate.net These discoveries in different genera underscore the broad distribution of psammaplysene-type structures in marine sponges. researchgate.netnih.gov

Table 1: Source Organisms for this compound and Related Alkaloids

| Compound | Source Organism | Collection Location | Reference(s) |

|---|---|---|---|

| This compound | Psammoclemma sp. | Bommie Bay, Queensland, Australia | encyclopedia.pub, mdpi.com, acs.org, nih.gov |

| Psammaplysene D | Psammoclemma sp. | Bommie Bay, Queensland, Australia | encyclopedia.pub, mdpi.com, acs.org, nih.gov |

| Psammaplysene D | Suberea ianthelliformis | French Polynesia | mdpi.com, researchgate.net |

| Psammaplysene E | Amphimedon sp. | Madagascar | researchgate.net, nih.gov |

| Amphimedonoic acid | Amphimedon sp. | Madagascar | researchgate.net |

Advanced Spectroscopic Methods for Structural Elucidation of this compound

The determination of the precise chemical structure of this compound relied on a combination of powerful spectroscopic techniques, which are standard in the field of natural product chemistry for elucidating complex molecular architectures.

The structural framework of this compound was primarily established through the extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for piecing together the molecule's connectivity. acs.orgnih.gov

1D NMR spectra, specifically ¹H NMR, provided initial information on the types and numbers of protons present in the molecule. acs.org For this compound, the ¹H NMR spectrum revealed signals corresponding to a 1,2,4-trisubstituted aromatic ring, a symmetrical 1,2,4,6-tetrasubstituted aromatic ring, a trans α,β-unsaturated carbonyl group, and five N-methyl groups. acs.org The ¹³C NMR spectrum complemented this by indicating the presence of 28 carbon atoms. acs.org

2D NMR techniques, such as COSY, HSQC, and HMBC, were then employed to establish the connectivity between these protons and carbons, allowing for the assembly of the molecular fragments into the final structure. researchgate.net The NMR spectra of compounds in this family are often complicated by the presence of rotational isomers (trans/cis) around the tertiary amide bond, leading to doubled signals or complex multiplets, a behavior noted for other tetrabromotyrosine derivatives as well. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for accurately determining the elemental composition of a molecule. measurlabs.comfilab.frresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides the 'exact mass' of a compound, which allows for the unambiguous determination of its molecular formula. bioanalysis-zone.com

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to assign the molecular formula C₂₈H₃₈Br₃N₃O₃. acs.org The analysis yielded a doubly charged ion [M+2H]²⁺ at m/z 351.5292, which was consistent with the calculated value of 351.5304 for the proposed formula. acs.org Furthermore, the distinct isotopic pattern observed in the mass spectrum confirmed the presence of three bromine atoms within the molecule. acs.org

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Reference(s) |

|---|---|---|---|

| HRESIMS | m/z 351.5292 [M+2H]²⁺ | Molecular Formula: C₂₈H₃₈Br₃N₃O₃ | acs.org |

| Isotopic pattern | Presence of three bromine atoms | acs.org | |

| ¹H NMR | Signals for a 1,2,4-trisubstituted aromatic ring (δH 8.06, 7.67, 7.11) | Confirms one disubstituted aromatic ring | acs.org |

| Signals for a symmetrical 1,2,4,6-tetrasubstituted aromatic ring (δH 7.64, 2H) | Confirms one tetrasubstituted aromatic ring | acs.org | |

| Signals for a trans α,β-unsaturated carbonyl group (δH 7.39, 7.14) | Indicates presence of a cinnamoyl-type moiety | acs.org | |

| Signals for five N-methyls (δH 3.20, 2.80 (6H), 2.84 (6H)) | Indicates multiple N-methylation | acs.org | |

| ¹³C NMR | 28 carbon resonances | Confirms the total carbon count of the molecular formula | acs.org |

| 1D & 2D NMR | Full assignment of signals | Elucidation of the complete molecular structure and connectivity | researchgate.net, acs.org, nih.gov |

Distinctive Structural Features of this compound within Bromotyrosine Alkaloids

This compound is classified as a bromotyrosine alkaloid, a large and diverse family of marine natural products characterized by the presence of one or more brominated tyrosine units. encyclopedia.pubacs.orgsemanticscholar.org These compounds range in complexity from simple monomers to intricate structures formed by the combination of multiple bromotyrosine-derived units linked through ether or amide bonds, such as the bastadins. acs.org

A defining feature of this compound and its close analogue, Psammaplysene D, is the presence of a C₆C₃N moiety in one of their bromotyrosine units. encyclopedia.pubmdpi.com This is a deviation from the more conventional C₆C₂N arrangement typically found in many other bromotyrosine alkaloids. mdpi.comnih.gov This structural nuance, involving an extended side chain, contributes to the unique chemical architecture of the psammaplysene class. encyclopedia.pub The structure of this compound is composed of two distinct bromophenolic units linked together, a common theme among related compounds like the psammaplysenes, anomoians, and aplyzanzines. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Psammaplysene D |

| Psammaplysene E |

| Psammaplysene F |

| Psammaplysene G |

| Psammaplysene H |

| Psammaplysene I |

| Amphimedonoic acid |

| Anomoian C |

| Anomoian D |

| Anomoian E |

| Anomoian F |

| Aplyzanzine |

| Bastadin |

Investigations into the Biological Activities and Molecular Mechanisms of Psammaplysene C

In Vitro Cytotoxicity Profiles of Psammaplysene C

Potent Cytotoxic Effects against Diverse Cancer Cell Lines

This compound, a bromotyrosine alkaloid isolated from the marine sponge Psammoclemma sp., has demonstrated significant cytotoxic activity. acs.orgnih.gov Initial investigations revealed its potent effects against the pre-monocytic cell line THP-1, where both this compound and its analogue Psammaplysene D showed a cytotoxicity IC50 of 7 µM after 21 hours of incubation. acs.org This cytotoxic activity was identified as the primary biological effect, rather than specific antagonism of the P2X7 receptor as initially explored. acs.orgnih.gov

The cytotoxic potential of psammaplysene derivatives extends to various cancer cell lines. While much of the specific data focuses on its close analogue, Psammaplysene D, the findings provide a strong indication of the potential of this class of compounds. For instance, Psammaplysene D exhibited substantial cytotoxicity against KB (a human epidermoid carcinoma) cancer cell lines with an IC50 value of 0.7 μM. researchgate.netmdpi.com Other related bromotyrosine derivatives have also shown potent cytotoxic activities against a range of human tumor cell lines, including murine leukemia L1210 cells. encyclopedia.pub

The broader family of psammaplysene compounds, including Psammaplysene A, has also been studied for its effects on cancer cells. Psammaplysene A has been shown to induce cell death in human endometrial cancer cells (Ishikawa and ECC-1) through apoptosis. researchgate.netnih.gov This suggests that the cytotoxic effects of psammaplysenes may be mediated by the induction of programmed cell death. researchgate.net Furthermore, Psammaplysene A has been noted for its cytotoxicity against various human cancer cell lines. medchemexpress.com The investigation into the cytotoxic effects of these compounds is ongoing, with a focus on their potential as anti-cancer agents. elifesciences.org

Table 1: In Vitro Cytotoxicity of this compound and Analogs

| Compound | Cell Line | Activity | Measurement | Source |

|---|---|---|---|---|

| This compound | THP-1 (pre-monocytic) | Cytotoxic | IC50 = 7 µM | acs.org |

| Psammaplysene D | THP-1 (pre-monocytic) | Cytotoxic | IC50 = 7 µM | acs.org |

| Psammaplysene D | KB (human epidermoid carcinoma) | Cytotoxic | IC50 = 0.7 µM | researchgate.netmdpi.com |

| Ma'edamines C & D | L1210 (murine leukemia) | Selectively cytotoxic | - | encyclopedia.pub |

| Anomoian B | A549 (human lung carcinoma) | Potent cytotoxic activity | IC50 = 6.1 µM | encyclopedia.pub |

| Anomoian B | HT-29 (human colorectal adenocarcinoma) | Potent cytotoxic activity | IC50 = 1.6 µM | encyclopedia.pub |

| Anomoian B | MDA-MB-231 (human breast adenocarcinoma) | Potent cytotoxic activity | IC50 = 7.8 µM | encyclopedia.pub |

Analysis of Selective Cytotoxicity in Murine and Human Cancer Models

Research has indicated selective cytotoxicity of psammaplysene-related compounds in different cancer models. For example, ma'edamines C and D, which are also bromotyrosine alkaloids, displayed selective cytotoxicity against the murine leukemia L1210 cell line but were not cytotoxic to the human KB cell line. encyclopedia.pub This highlights the potential for developing targeted therapies based on the differential sensitivity of cancer cells to these compounds.

The use of murine models is crucial for preclinical evaluation of potential cancer therapeutics. nih.govmdpi.comjci.org While specific studies on the selective cytotoxicity of this compound in a broad panel of murine and human cancer models are not extensively detailed in the provided results, the data on related compounds like Psammaplysene D and anomoians suggest that the structural motifs present in these molecules are key determinants of their activity. mdpi.com For instance, the presence of both the N,N-dimethylaminopropyl and trans-cinnamoyl motifs in Psammaplysene D appears to be correlated with its higher cytotoxic activity compared to analogues lacking one of these features. mdpi.com The initial discovery of this compound's cytotoxicity was in the context of a human pre-monocytic cell line, THP-1. acs.org

Enzyme Modulation and Inhibition by this compound and Analogs

Acetylcholinesterase Inhibition Activity

Several psammaplysene analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. frontiersin.orgsemanticscholar.orgwikipedia.org Psammaplysene D, a close structural relative of this compound, has been identified as a notable inhibitor of acetylcholinesterase with an IC50 value of 1.3 μM. researchgate.netmdpi.com

Kinetic studies on Psammaplysene D revealed that it acts as a mixed competitive/non-competitive inhibitor of AChE. researchgate.net The structural features important for this inhibitory activity are thought to be the trans-cinnamoyl and phenoxy-1-N,N-dimethyl propane (B168953) chain. researchgate.net This suggests that specific modifications to the this compound structure could enhance its potential as an acetylcholinesterase inhibitor. While direct data on this compound's AChE inhibitory activity is not available in the provided search results, the activity of its close analog strongly suggests this as a promising area for further investigation.

Table 2: Acetylcholinesterase Inhibition by Psammaplysene D

| Compound | Enzyme | Inhibition Type | IC50 | Source |

|---|---|---|---|---|

| Psammaplysene D | Acetylcholinesterase (AChE) | Mixed competitive/non-competitive | 1.3 µM | researchgate.net |

Exploration of Other Enzyme Targets and Inhibition Kinetics

The study of enzyme inhibition kinetics is fundamental to understanding the mechanism of action of bioactive compounds. researchgate.netfiveable.menumberanalytics.comlibretexts.orgalrasheedcol.edu.iq While the primary focus for psammaplysenes has been on cytotoxicity and acetylcholinesterase inhibition, their broader enzymatic targets are still under exploration. The initial screening that led to the isolation of this compound was for antagonists of the P2X7 receptor, an ATP-gated ion channel, though the observed activity was ultimately attributed to general cytotoxicity. acs.org

The diverse biological activities exhibited by the broader family of bromotyrosine alkaloids suggest that they may interact with multiple enzymatic pathways. mdpi.com The specific enzyme targets of this compound, beyond its general cytotoxic effects and the implied potential for AChE inhibition, remain an area for future research. Understanding the kinetics of inhibition, whether competitive, non-competitive, or uncompetitive, for any identified enzyme targets will be crucial in elucidating its mechanism of action and potential therapeutic applications. fiveable.melibretexts.org

Cellular and Molecular Pathways Modulated by Psammaplysene Derivatives

Psammaplysene derivatives have been shown to modulate key cellular and molecular pathways, particularly those involved in cell survival and apoptosis. A significant finding is the ability of Psammaplysene A to inhibit the nuclear export of the transcription factor FOXO1a. researchgate.netacs.org FOXO1 is a downstream target of the PI3K/AKT signaling pathway and plays a role in inducing apoptosis. nih.gov By preventing its export from the nucleus, Psammaplysene A effectively promotes the apoptotic pathway in cancer cells, particularly those with a mutated PTEN tumor suppressor gene. nih.gov

Furthermore, Psammaplysene A has been found to sensitize resistant colon cancer cells to cisplatin, a conventional chemotherapeutic agent, by modulating the PKB/FOXO signaling axis. nih.gov This suggests a role for psammaplysenes in overcoming drug resistance in cancer therapy. Another identified target of Psammaplysene A is the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein. nih.govresearchgate.net The interaction with HNRNPK is implicated in the neuroprotective effects of Psammaplysene A and also appears to influence prion propagation through the modulation of the mTOR pathway. researchgate.netbiorxiv.orgnomisfoundation.ch These findings highlight the potential of psammaplysene compounds to interact with and modulate multiple critical cellular pathways, opening avenues for their development as therapeutic agents for a range of diseases.

Regulation of Forkhead Box Protein O1 (FOXO1) Nuclear Localization

Research into the molecular targets of psammaplysenes has highlighted their influence on the subcellular localization of the Forkhead Box Protein O1 (FOXO1). FOXO1 is a transcription factor that plays a critical role in regulating cellular processes such as apoptosis, cell-cycle progression, and stress resistance. researchgate.netaacrjournals.org Its activity is tightly controlled by its location within the cell; nuclear localization allows it to transcribe target genes, while its export to the cytoplasm renders it inactive.

While direct studies on this compound's effect on FOXO1 are not extensively documented, significant research has been conducted on its close analog, Psammaplysene A. A screening of marine natural products identified Psammaplysene A as a compound capable of inducing the relocalization of FOXO1a to the nucleus, particularly in cancer cells with a deficient PTEN tumor suppressor gene. researchgate.netmedchemexpress.comvliz.bersc.orgnih.gov In these cells, the PI3K/AKT signaling pathway is often overactive, leading to the phosphorylation and subsequent nuclear export of FOXO1. Psammaplysene A counteracts this by promoting the nuclear retention of FOXO1, thereby restoring its tumor-suppressive functions, such as inducing apoptosis and cell cycle arrest. researchgate.netmedchemexpress.com

In studies using endometrial cancer cell lines (Ishikawa and ECC1), treatment with Psammaplysene A led to a notable increase in nuclear FOXO1 protein. This effect was associated with a significant decrease in cell viability and an increase in the percentage of cells in the G2/M phase of the cell cycle. researchgate.netmedchemexpress.com These findings underscore the potential of the psammaplysene scaffold to modulate critical cancer-related pathways by targeting FOXO1 localization.

Table 1: Effect of Psammaplysene A on FOXO1 Localization and Cell Fate

Interactions with Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK)

Further investigation into the mechanism of action of psammaplysenes revealed a direct interaction with the Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK). HNRNPK is a versatile RNA-binding protein involved in numerous aspects of gene regulation, including transcription, splicing, and translation. biorxiv.org

Studies have identified HNRNPK as the physical target of Psammaplysene A. rsc.org This interaction is thought to mediate the neuroprotective effects observed for Psammaplysene A. Surface plasmon resonance studies have shown that Psammaplysene A binds to HNRNPK in an RNA-dependent manner. vulcanchem.com The binding of Psammaplysene A to HNRNPK is significant as HNRNPK acts as a crucial hub, integrating various cellular signaling pathways and controlling RNA metabolism. biorxiv.org Dysregulation of HNRNPK has been implicated in several neurodegenerative conditions, highlighting the therapeutic potential of compounds that can modulate its function. biorxiv.org

Influence on Prion Propagation Mechanisms

The interaction between psammaplysenes and HNRNPK has direct implications for prion diseases. Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic, self-propagating isoform (PrPSc). univ-brest.fr A genome-wide screen identified HNRNPK as a prominent factor that limits the propagation of prions. nih.govembopress.org

Given that Psammaplysene A binds to HNRNPK, its effect on prion levels was investigated. Research showed that Psammaplysene A could reduce PrPSc levels in infected cultured cells and cerebellar organotypic slices. nih.govembopress.org This finding suggests that the anti-prion activity of Psammaplysene A may be mediated through its interaction with HNRNPK. biorxiv.org

More recently, a study expanded the investigation to other bromotyrosine derivatives, including Psammaplysene D and Aplyzanzine C. univ-brest.frifremer.fr These compounds were also found to possess anti-prion capabilities, demonstrating an ability to reduce the propagation of prions. univ-brest.frifremer.fr Specifically, Psammaplysene D, Aplyzanzine C, and Anomoian F were identified for their ability to reduce the spread of the PrPSc prion. univ-brest.frifremer.fr This suggests that the anti-prion activity is a feature of this class of marine alkaloids.

Table 2: Anti-Prion Activity of Psammaplysene Analogs and Related Bromotyrosines

Anti-Quorum Sensing and Antifouling Properties of Psammaplysenes and Related Bromotyrosines

Marine organisms, particularly sessile sponges, have developed chemical defense mechanisms to prevent biofouling—the accumulation of microorganisms, plants, and algae on surfaces. frontiersin.orgresearchgate.net This defense often involves interfering with quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors like biofilm formation. plos.orgnih.govnih.gov

Bromotyrosine derivatives are well-known for their antifouling and anti-quorum sensing properties. mdpi.comfrontiersin.orgnih.gov Research on new bromotyrosine metabolites, such as the Aplyzanzines C–F isolated from the sponge Pseudoceratina n. sp., has demonstrated both quorum sensing inhibition (QSi) and antifouling activity against various marine bacteria and microalgae. nih.gov An extract from Pseudoceratina sp. showed QSi against Vibrio harveyi and growth inhibition of marine bacteria like Vibrio aestuarianus. nih.gov These activities are crucial for preventing the initial formation of bacterial biofilms, which is the first step in the biofouling process. nih.gov

Other Documented Bioactivities of Marine Alkaloids Relevant to Psammaplysenes

The broad chemical diversity of alkaloids derived from marine sponges contributes to a wide spectrum of pharmacological activities. researchgate.net

Antimicrobial and Antifungal Potential

The class of bromotyrosine alkaloids, to which this compound belongs, is recognized for its antimicrobial and antifungal properties. mdpi.comnih.gov These compounds are believed to be part of the sponge's chemical defense system against microbial pathogens in their environment. researchgate.net Studies have shown that various bromotyrosine derivatives can inhibit the growth of different bacterial and fungal strains, although specific data for this compound is limited in this context. nih.govplos.orgresearchgate.net The general antimicrobial activity of the class suggests its potential as a source for new anti-infective agents. mdpi.com

Antiviral and Anti-inflammatory Investigations

The initial investigation that led to the isolation of this compound and D was part of a search for P2X7 receptor antagonists to treat inflammatory diseases. researchgate.net The P2X7 receptor is involved in inflammatory pathways, and its antagonists are of therapeutic interest. researchgate.net However, the biological activity of the sponge extract was ultimately attributed to the cytotoxicity of Psammaplysenes C and D, rather than specific P2X7 antagonism. researchgate.net

Separately, the broader class of bromotyrosine alkaloids has been explored for antiviral potential. nih.govuea.ac.uk For instance, compounds like moloka'iamine (B1243899) and fistularin-3 have demonstrated activity against Herpes Simplex Virus (HSV-II) and Feline Leukemia Virus, respectively. uea.ac.uk A virtual screening study also assessed the potential of various marine brominated tyrosine alkaloids against SARS-CoV-2 protein targets, highlighting the potential of this chemical family in antiviral research. uea.ac.uk While direct antiviral testing of this compound has not been reported, the known anti-inflammatory and antiviral activities of related compounds suggest a promising area for future investigation. frontiersin.orgnih.govnih.gov

Table of Mentioned Compounds

Synthetic Methodologies and Analog Development for Psammaplysene C

Total Synthesis Strategies for Psammaplysene Core Structuresnih.govnih.govamazonaws.com

The prevailing strategy for the total synthesis of the psammaplysene core is a convergent approach. This methodology involves the individual synthesis of two key fragments derived from bromotyrosine, which are then joined together in a final coupling step. The general retrosynthetic disconnection occurs at the central amide bond, breaking the molecule into a carboxylic acid "western half" and an amine "eastern half". nih.govnih.gov.

This approach allows for flexibility and efficiency, as the two primary building blocks can be prepared separately and then combined. A common starting material for both fragments is often a readily available substituted phenol (B47542), such as 4-iodophenol (B32979), which serves as a versatile platform for introducing the necessary chemical modifications. nih.govnih.govresearchgate.net. More recent strategies for related complex marine alkaloids have also explored approaches like dipolar cycloadditions to construct the core ring systems. chemrxiv.org.

Key synthetic challenges in the total synthesis of psammaplysenes include the stereochemical complexity of certain members, the sensitivity of the bromophenolic groups to some reaction conditions, and the potential instability of the propenamide linkage. vulcanchem.com.

Synthesis of Bromotyrosine Building Blocks

The construction of the psammaplysene core relies on the meticulous preparation of bromotyrosine-derived building blocks. The synthesis of these key intermediates begins with the halogenation of a phenolic precursor, followed by the installation of the characteristic side chains.

Aromatic Halogenation: The dibrominated phenol moiety, a hallmark of many psammaplysenes, is typically synthesized via electrophilic aromatic substitution. For example, 2,6-dibromo-4-iodophenol, a precursor to the natural products, has been prepared by treating 4-iodophenol with N-bromo-tert-butylamine. nih.govamazonaws.com. Alternative halogenation patterns can be achieved by varying the reagents and stoichiometry; for instance, monochlorinated and dichlorinated phenols have been formed using sulfuryl chloride (SO2Cl2). nih.gov.

Side Chain Elaboration: Once the desired halogenation pattern is established on the phenolic ring, the distinct side chains for the acid and amine fragments are constructed.

Acid Fragment: The α,β-unsaturated acid side chain of the "western half" can be assembled using several methods. One efficient route involves a Knoevenagel condensation of a corresponding aldehyde with malonic acid. nih.gov. Another established method is the Heck reaction, a palladium-catalyzed cross-coupling reaction, to form the carbon-carbon double bond. nih.govresearchgate.net.

Amine Fragment: The synthesis of the "eastern half" amine fragment often involves a multi-step sequence. A common pathway starts with the O-alkylation of the halogenated phenol. nih.gov. The terminal amine functionality can be introduced via methods such as the Sonogashira cross-coupling with an alkyne, followed by bromination and aminolysis to form the desired N,N-dimethylaminoethyl group. nih.govnih.gov.

Amidation and Coupling Reactions in Psammaplysene Assembly

The crucial step in assembling the psammaplysene scaffold is the formation of the amide bond that links the synthesized acid and amine fragments. nih.govsmolecule.com. This transformation is one of the most frequently used reactions in medicinal chemistry. synplechem.com. Direct coupling between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.co.uk. Therefore, the carboxylic acid must first be "activated" with a coupling reagent. synplechem.comresearchgate.net.

In the synthesis of psammaplysenes and their analogs, this is typically achieved using carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.comnih.gov. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukresearchgate.net. The subsequent nucleophilic attack by the primary amine fragment yields the final amide product. researchgate.net. To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP) or diisopropylethylamine (DIPEA) are often included in the reaction. nih.gov.

Rational Design and Preparation of Psammaplysene C Analogs and Derivatives

The rational design of analogs based on the psammaplysene structure is a key strategy for exploring structure-activity relationships (SAR) and developing molecular probes to identify their biological targets. nih.govnih.gov. By systematically modifying different parts of the molecule, researchers can determine which structural features are essential for its biological effects.

The synthetic pathways developed for the total synthesis of the natural products are often amenable to the creation of such derivatives. nih.gov. Key modifications explored in the literature include:

Halogen Substitution: The dibromo-substitution on the phenolic rings can be altered. Analogs have been prepared with monobromo, dichloro, monochloro, or even no halogen substituents to probe the role of these atoms in target binding. nih.gov.

Linker Modification: The length of the alkyl chains that form the linkers between the phenoxy oxygen atoms and the amide or terminal amine has been varied. For instance, building blocks with a two-carbon (ethylamine) linker instead of the three-carbon (propylamine) linker have been synthesized. nih.gov.

Side Chain Variation: The nature of the side chains themselves can be changed. The double bond in the acrylic acid moiety has been saturated to create a fully saturated counterpart. nih.gov.

Functional Group Tagging: For target identification studies, derivatives have been synthesized incorporating functional groups suitable for affinity purification and crosslinking. For example, Psammaplysene A derivatives have been prepared with photoactivatable crosslinkers and azide (B81097) groups to covalently link the molecule to its protein targets for subsequent identification. nih.gov.

These designed modifications allow for a deeper understanding of how psammaplysenes interact with biological systems and can guide the development of new therapeutic agents with improved properties. researchgate.netnih.gov.

Construction of Psammaplysene-Based Libraries for Biological Screeningnih.gov

To efficiently explore the biological potential of the psammaplysene scaffold, researchers have constructed focused chemical libraries. nih.govresearchgate.net. A chemical library is a collection of distinct but structurally related compounds that can be screened simultaneously in diverse biological assays. nih.govlifechemicals.combioascent.com. This approach accelerates the discovery of new bioactive molecules. nih.gov.

A notable example is the creation of a 28-member library based on the psammaplysene template. nih.govresearchgate.net. The construction of this library utilized a divergent synthetic strategy, starting from the common precursor 4-iodophenol.

The core principle was to generate separate pools of the constituent "acid" and "amine" building blocks, each featuring planned structural variations. nih.gov. These variations included different halogenation patterns on the aromatic rings and modifications to the linker and side chains, as described in the section on analog design.

Table 1: Examples of Building Blocks for a Psammaplysene Library The following table details some of the synthesized building blocks used to generate a focused psammaplysene library, based on the work of Georgiades and Clardy. nih.gov.

Acid Building Blocks

| Building Block | R1, R2 Substituents | Side Chain |

|---|---|---|

| Acid 1 | Br, Br | Unsaturated |

| Acid 2 | Cl, Cl | Unsaturated |

| Acid 3 | H, Br | Unsaturated |

| Acid 4 | H, Cl | Unsaturated |

| Acid 5 | H, H | Unsaturated |

| Acid 6 | Br, Br | Saturated |

Amine Building Blocks

| Building Block | R1, R2 Substituents | Linker Length (m) |

|---|---|---|

| Amine 1 | Br, Br | 3 |

| Amine 2 | Cl, Cl | 3 |

| Amine 3 | H, Br | 3 |

| Amine 4 | H, Cl | 3 |

| Amine 5 | H, H | 3 |

Once these pools of building blocks were prepared, they were systematically combined using the amidation coupling reactions described previously. This combinatorial approach efficiently generated a diverse set of psammaplysene-like molecules, each with a single, deliberate modification compared to the parent structure, ready for comprehensive biological screening. nih.gov.

Future Research Directions and Translational Perspectives for Psammaplysene C

Advanced Mechanistic Investigations of Psammaplysene C's Interactions with Biological Targets

A critical next step in the study of this compound is the detailed elucidation of its mechanism of action. While its cytotoxic properties are established, the specific molecular targets through which it exerts these effects are currently unknown. nih.govacs.org Research on the closely related compound, Psammaplysene A, has revealed interactions with the heterogeneous nuclear ribonucleoprotein K (HNRNPK) and the inhibition of FOXO1a nuclear export. nih.govnih.govacs.org These findings provide a valuable starting point for investigating whether this compound shares these targets or interacts with novel biological molecules.

Future mechanistic studies could employ a variety of advanced techniques. Affinity chromatography using immobilized this compound could be utilized to isolate and identify binding partners from cell lysates. Furthermore, genetic screening approaches, such as CRISPR-Cas9 screens, could identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing key components of its activity pathway. Understanding the precise molecular interactions of this compound is fundamental to predicting its therapeutic efficacy and potential side effects.

Table 1: Known Biological Activity of this compound

| Compound | Biological Activity | Cell Line | IC50 |

| This compound | Cytotoxicity | THP-1 | 7 µM |

Development of Chemo-Enzymatic and Biocatalytic Approaches for Sustainable Production

The limited availability of this compound from its natural source necessitates the development of efficient and sustainable synthetic routes. acs.org While total synthesis of related bromotyrosine derivatives has been achieved through chemical methods, chemo-enzymatic and biocatalytic approaches offer significant advantages in terms of stereoselectivity, reduced environmental impact, and potentially higher yields. nih.govbeilstein-journals.orgrsc.org

The biosynthesis of bromotyrosine alkaloids is thought to involve enzymes such as halogenases for the bromination of tyrosine and aminotransferases. nih.govmdpi.com Harnessing these or similar enzymes in a biocatalytic or chemo-enzymatic workflow could streamline the synthesis of the this compound core structure. For instance, enzymes could be used for the stereoselective installation of key functional groups, which can be challenging to achieve through traditional organic synthesis. The development of such sustainable production methods is crucial for enabling the large-scale synthesis required for extensive preclinical and potential clinical studies. unibe.chmdpi.com

Application of Modern Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

Modern omics technologies, including proteomics and metabolomics, are powerful tools for obtaining a global view of the cellular response to a bioactive compound. researchgate.netmdpi.comresearchgate.net In the context of this compound research, these approaches can provide unbiased insights into its mechanism of action and identify potential biomarkers of its activity. mdpi.comnih.gov

Proteomics can be used to identify changes in protein expression and post-translational modifications in cells treated with this compound, offering clues to the pathways it perturbs. nih.govpsomagen.comyoutube.com For example, proteomic analysis was instrumental in identifying HNRNPK as a target of Psammaplysene A. nih.govnih.gov Similarly, metabolomics can reveal alterations in cellular metabolism, highlighting metabolic pathways that are critical for the compound's cytotoxic effects. mdpi.comnih.gov Integrating data from these omics platforms can provide a comprehensive systems-level understanding of this compound's biological effects.

Exploration of Novel Synthetic Analogs for Enhanced or Modified Biological Functions

The synthesis and evaluation of novel synthetic analogs of this compound represent a promising strategy for improving its therapeutic properties and exploring its structure-activity relationships (SAR). nih.govresearchgate.netnih.gov By systematically modifying the structure of this compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties.

A library of Psammaplysene A analogs has been successfully synthesized and evaluated, providing valuable insights into the SAR of this class of compounds. nih.gov A similar approach could be applied to this compound. Modifications could include altering the bromination pattern on the aromatic rings, changing the length and functionality of the linker chain, and modifying the terminal amine groups. mdpi.comresearchgate.netfrontiersin.org The biological evaluation of these analogs could lead to the identification of derivatives with improved anticancer activity or even novel biological functions, expanding the therapeutic potential of the psammaplysene scaffold. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.